molecular formula C7H8IN3O2 B13642156 Ethyl 3-amino-6-iodopyrazine-2-carboxylate

Ethyl 3-amino-6-iodopyrazine-2-carboxylate

Cat. No.: B13642156
M. Wt: 293.06 g/mol
InChI Key: UNUZZZUHGLQUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-6-iodopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The presence of iodine and amino groups in its structure makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-iodopyrazine-2-carboxylate typically involves the iodination of a pyrazine derivative followed by esterification. One common method starts with the iodination of 3-amino-2-carboxypyrazine using iodine and a suitable oxidizing agent. The resulting 3-amino-6-iodopyrazine-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-iodopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 3-amino-2-carboxypyrazine derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in the presence of a base.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Reagents such as hydrogen peroxide or nitric acid.

Major Products Formed

    Substitution: 3-amino-6-substituted-pyrazine-2-carboxylates.

    Reduction: 3-amino-2-carboxypyrazine.

    Oxidation: 3-nitro-6-iodopyrazine-2-carboxylate.

Scientific Research Applications

Ethyl 3-amino-6-iodopyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-iodopyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites, while the amino group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Ethyl 3-amino-6-iodopyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H8IN3O2

Molecular Weight

293.06 g/mol

IUPAC Name

ethyl 3-amino-6-iodopyrazine-2-carboxylate

InChI

InChI=1S/C7H8IN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10)

InChI Key

UNUZZZUHGLQUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.